Defluoro Aprepitant
Overview
Description
Defluoro Aprepitant is a derivative of Aprepitant, a neurokinin 1 receptor antagonist used primarily to prevent chemotherapy-induced nausea and vomiting. The compound is characterized by the absence of fluorine atoms, which differentiates it from its parent compound, Aprepitant .
Mechanism of Action
Target of Action
Defluoro Aprepitant, like its parent compound Aprepitant, is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . Substance P is a neuropeptide involved in various biological functions, including pain perception and the regulation of mood disorders. By antagonizing NK1 receptors, this compound can inhibit the action of substance P .
Mode of Action
This compound interacts with its targets, the NK1 receptors, by binding to them and preventing substance P from attaching to these receptors . This inhibits the transmission of signals that would normally be triggered by the binding of substance P to the NK1 receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the substance P/NK1 receptor pathway. By blocking the NK1 receptors, this compound prevents the activation of this pathway by substance P . The downstream effects of this inhibition can vary, but they often include a reduction in the perception of pain and potentially a decrease in the occurrence of nausea and vomiting .
Pharmacokinetics
It’s known that aprepitant, the parent compound, is well absorbed and extensively metabolized, primarily by the cyp3a4 enzyme
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of the substance P/NK1 receptor pathway. This can lead to a decrease in the perception of pain and potentially a reduction in the occurrence of nausea and vomiting . .
Biochemical Analysis
Biochemical Properties
Defluoro Aprepitant interacts with various enzymes and proteins. It is known to be metabolized extensively by liver enzymes, primarily CYP3A4 . It has been shown to moderately inhibit CYP3A4 and mildly induce CYP2C9 . These interactions can influence the biochemical reactions involving this compound.
Cellular Effects
The cellular effects of this compound are not fully understood. It is known that Aprepitant, the parent compound, has significant effects on cell function. It influences cell signaling pathways and gene expression
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a selective high-affinity antagonist of human substance P/neurokinin 1 (NK1) receptors . This means it binds to these receptors and blocks their activity, which can have various effects at the molecular level.
Temporal Effects in Laboratory Settings
Studies on Aprepitant have shown that it has a significant impact on the prevention of chemotherapy-induced nausea and vomiting (CINV) during the first cycle of non-anthracycline plus cyclophosphamide (AC)-based moderately emetogenic chemotherapy .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of this compound in animal models. Studies on Aprepitant have shown its effects on the lung tissues of rats with an experimental polymicrobial sepsis model .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized extensively by liver enzymes, primarily CYP3A4 . It also has interactions with other enzymes such as CYP2C9 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Defluoro Aprepitant involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of 3,5-bis(trifluoromethyl)phenyl ethoxy and phenylmorpholino derivatives, followed by triazol-3-one formation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using batch reactors. The process includes rigorous purification steps to ensure the compound’s high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Defluoro Aprepitant undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Defluoro Aprepitant has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study its properties and reactions.
Medicine: Explored for its antiemetic properties, similar to Aprepitant, in preventing nausea and vomiting.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Aprepitant: The parent compound, which contains fluorine atoms and is widely used as an antiemetic.
Fosaprepitant: A prodrug of Aprepitant that is converted to Aprepitant in the body.
Uniqueness
Defluoro Aprepitant is unique due to the absence of fluorine atoms, which may affect its pharmacokinetic and pharmacodynamic properties. This difference can influence its solubility, bioavailability, and overall efficacy compared to its fluorinated counterparts .
Properties
IUPAC Name |
3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-phenylmorpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F6N4O3/c1-13(15-9-16(22(24,25)26)11-17(10-15)23(27,28)29)36-20-19(14-5-3-2-4-6-14)33(7-8-35-20)12-18-30-21(34)32-31-18/h2-6,9-11,13,19-20H,7-8,12H2,1H3,(H2,30,31,32,34)/t13-,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBMIXIISZAQGF-CAYVGHNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNC(=O)N3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F6N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437718 | |
Record name | Defluoro Aprepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170729-76-7 | |
Record name | Desfluoro aprepitant | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170729767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Defluoro Aprepitant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20437718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEFLUORO APREPITANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8ZN5S5LTS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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